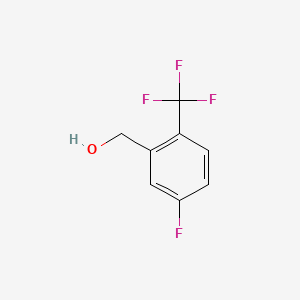

5-Fluoro-2-(trifluoromethyl)benzyl alcohol

描述

Significance of Organofluorine Compounds in Modern Organic Synthesis and Materials Science

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern chemical and materials science. Organofluorine compounds often exhibit profoundly different physical, chemical, and biological properties compared to their non-fluorinated counterparts. The fluorine atom's high electronegativity, small size (acting as a hydrogen isostere), and the strength of the carbon-fluorine bond contribute to unique molecular characteristics. mdpi.com

In medicinal chemistry, fluorination is a widely used strategy to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. nih.gov Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, while adding a trifluoromethyl (CF3) group can deactivate an aromatic ring, thereby increasing the molecule's half-life. mdpi.com A significant portion of pharmaceuticals on the market, estimated at around 20%, contain at least one fluorine atom, underscoring the impact of this element in drug design. mdpi.com Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, including polymers, liquid crystals, and agrochemicals, where they impart desirable properties such as thermal stability and altered electronic characteristics.

Overview of Benzyl (B1604629) Alcohol Derivatives as Versatile Synthetic Intermediates

Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis. The hydroxyl group attached to the benzylic carbon provides a reactive site for a wide array of chemical transformations. These alcohols can be readily oxidized to form benzaldehydes or benzoic acids, which are themselves versatile precursors for more complex structures. Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to form ethers, esters, and benzyl halides.

Fluorinated benzyl alcohols, such as 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, combine the reactivity of the benzyl alcohol moiety with the unique properties conferred by fluorine substituents. These compounds serve as valuable intermediates in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries. For instance, related structures like 2-Chloro-5-(trifluoromethyl)benzyl alcohol are used as intermediates in the synthesis of cholesterol ester transfer protein inhibitors. guidechem.com The presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the reactivity of both the aromatic ring and the benzylic alcohol, a factor that chemists can leverage in multi-step synthetic pathways.

Academic Research Trajectories and Unique Considerations for this compound

This compound is primarily recognized as a specialized chemical intermediate for research and development. scbt.comsapphirebioscience.com Its specific substitution pattern—a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position—makes it a bespoke building block for creating highly functionalized aromatic compounds.

Academic and industrial research involving this compound likely focuses on its incorporation into larger, more complex molecules to fine-tune their properties. The trifluoromethyl group, in particular, is a key functional motif in many pharmaceuticals and advanced materials. mdpi.com Research has shown that benzyl groups substituted with trifluoromethyl moieties can be used to influence the stereoselectivity of chemical reactions, such as in the synthesis of glycosides. nih.govacs.org The electron-withdrawing nature of the CF3 group can alter the electronic environment of the benzyl moiety, which in turn can guide the outcome of stereoselective transformations.

While specific, large-scale applications for this compound are not widely documented in publicly available literature, its availability from chemical suppliers for research purposes indicates its utility in synthetic chemistry. sigmaaldrich.com Research trajectories likely involve using it as a precursor in the synthesis of novel bioactive compounds, where the specific arrangement of the fluoro and trifluoromethyl groups is hypothesized to enhance biological activity or confer other desirable properties.

Chemical Compound Data

Table 1: Properties of this compound

| Identifier | Value |

|---|---|

| CAS Number | 238742-82-0 scbt.comsigmaaldrich.com |

| Molecular Formula | C₈H₆F₄O scbt.com |

| Molecular Weight | 194.13 g/mol scbt.comsigmaaldrich.com |

| IUPAC Name | (5-Fluoro-2-(trifluoromethyl)phenyl)methanol |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-(trifluoromethyl)benzyl alcohol guidechem.com |

| Benzyl alcohol |

| Benzaldehydes |

Structure

3D Structure

属性

IUPAC Name |

[5-fluoro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVUJWYLCSOJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372145 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238742-82-0 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 238742-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Trifluoromethyl Benzyl Alcohol and Analogues

Precursor-Based Synthetic Routes

Precursor-based synthetic routes are foundational in the synthesis of 5-fluoro-2-(trifluoromethyl)benzyl alcohol, primarily involving the reduction of corresponding benzaldehydes and benzoic acids, or the functionalization of aryl halides.

Reductive Strategies from Fluorinated Benzaldehydes and Benzoic Acids

A primary and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde or carboxylic acid precursors. The reduction of 5-fluoro-2-(trifluoromethyl)benzaldehyde can be achieved using various reducing agents. Similarly, 5-fluoro-2-(trifluoromethyl)benzoic acid can be reduced to the target benzyl (B1604629) alcohol.

The general procedure for a borane-mediated carboxylic acid reduction involves the dropwise addition of the borane reagent to a solution of the carboxylic acid in dry THF, often at reduced temperatures to control the reaction rate. organic-synthesis.com The reaction is then typically stirred at room temperature or gently heated to ensure completion. organic-synthesis.com Workup involves quenching the excess borane with a protic solvent like methanol, followed by extraction and purification. organic-synthesis.com

| Precursor | Reducing Agent | Product | Key Features |

| 5-Fluoro-2-(trifluoromethyl)benzaldehyde | Standard reducing agents (e.g., NaBH4) | This compound | Standard, high-yield transformation. |

| 5-Fluoro-2-(trifluoromethyl)benzoic acid | Borane-tetrahydrofuran (B86392) (BH3-THF) | This compound | High chemoselectivity, tolerates various functional groups. researchgate.net |

Palladium-Catalyzed Formylation and Subsequent Reduction of Aryl Halides

An alternative precursor-based approach involves the palladium-catalyzed formylation of an aryl halide, such as 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, followed by the reduction of the resulting aldehyde. Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of carbonyl groups into aromatic systems. nih.gov While direct formylation can be challenging, related methods such as the conversion of aryl halides to benzyl alcohols via carbon dioxide fixation have been developed. rsc.org

A more direct approach is the redox-neutral formylation of aryl chlorides using a combination of nickel and photoredox catalysis, which proceeds under mild conditions without the need for high-pressure carbon monoxide. princeton.edu This methodology offers a potential route to 5-fluoro-2-(trifluoromethyl)benzaldehyde from the corresponding aryl chloride. Once the aldehyde is formed, it can be readily reduced to this compound using standard reduction methods as described in the previous section. This two-step sequence provides a versatile route from readily available aryl halides.

A sequence of formylation and subsequent reduction has been explored for the chemoselective deoxygenation of secondary benzylic alcohols, highlighting the utility of the formyl group as an intermediate. d-nb.info Although this specific example focuses on deoxygenation, it underscores the principle of using formylation as a strategic step in the manipulation of benzylic positions.

| Aryl Halide | Catalytic System | Intermediate | Subsequent Step | Final Product |

| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Palladium catalyst | 5-Fluoro-2-(trifluoromethyl)benzaldehyde | Reduction | This compound |

| 4-Fluoro-1-chloro-2-(trifluoromethyl)benzene | Nickel/Photoredox catalyst | 5-Fluoro-2-(trifluoromethyl)benzaldehyde | Reduction | This compound |

Synthesis via Halogenomethylation and Nitrilation Pathways for Related Compounds

The synthesis of analogues of this compound can be achieved through halogenomethylation and nitrilation pathways. For instance, the introduction of a fluoromethyl group can be accomplished through various fluorination techniques. The synthesis of benzyl fluorides can be achieved by the fluorination of benzyl alcohols or by substitution reactions of other benzyl halides. organic-chemistry.org

Nitrilation pathways offer another route to functionalized benzyl alcohol analogues. The cyanation of benzylic C-N bonds, for example, can produce α-aryl nitriles. nih.gov These nitriles can then be further transformed. While the direct conversion of a nitrile to a hydroxymethyl group is not a standard single-step process, the nitrile group can be a versatile handle for introducing other functionalities or can be reduced to an aminomethyl group, leading to a different class of benzyl analogues. The reductive decyanation of nitriles is also a known transformation, which can be useful in multi-step synthetic sequences. nih.gov A direct cyanation of benzylic alcohols with trimethylsilyl cyanide (TMSCN) catalyzed by indium(III) bromide provides a route to the corresponding nitriles. organic-chemistry.org

Catalytic Approaches in the Synthesis of Fluorinated Benzyl Alcohols

Catalytic methods offer efficient and often more environmentally benign routes to fluorinated benzyl alcohols and their derivatives. These approaches include transition metal-mediated reductions and catalytic oxidations for further derivatization.

Transition Metal-Mediated Transformations (e.g., Borane-Tetrahydrofuran Complex Reductions)

As mentioned previously, the reduction of carboxylic acids using borane-tetrahydrofuran complex is a highly effective method for preparing primary alcohols. msanet.com This reagent is a valuable tool in organic synthesis for the reduction of various functional groups. msanet.com The reduction of carboxylic acids with BH3-THF is generally rapid and quantitative, even for sterically hindered or highly functionalized substrates. researchgate.net

Beyond borane reagents, other transition metal-based catalysts have been developed for the hydrogenation of benzoic acids to benzyl alcohols. For example, a Pt/SnO2 catalyst has been shown to afford excellent selectivity for the hydrogenation of benzoic acid to benzyl alcohol under relatively mild conditions. qub.ac.ukmanchester.ac.uk This system is notable for its high conversion and selectivity, with the tin oxide support playing a crucial role in activating the carboxylic acid group for hydrogenation. manchester.ac.uk Another example is the use of a Ru-Sn/Al2O3 catalyst, which also demonstrates high yields for the conversion of benzoic acid to benzyl alcohol, albeit at higher temperatures and pressures. qub.ac.uk

| Precursor | Catalyst System | Product | Key Features |

| Substituted Benzoic Acids | Borane-Tetrahydrofuran (BH3-THF) | Corresponding Benzyl Alcohols | Mild, chemoselective, high yield. researchgate.net |

| Benzoic Acid | Pt/SnO2 | Benzyl Alcohol | High selectivity, mild conditions. manchester.ac.uk |

| Benzoic Acid | Ru-Sn/Al2O3 | Benzyl Alcohol | High yield at elevated temperature and pressure. qub.ac.uk |

Aerobic Oxidation Catalysis in Benzyl Alcohol Derivatization

The derivatization of benzyl alcohols, including fluorinated analogues, can be achieved through catalytic aerobic oxidation. This method provides a green and efficient route to corresponding aldehydes, ketones, and carboxylic acids, which are valuable intermediates for further synthesis. A variety of catalysts have been developed for the selective oxidation of benzyl alcohols using molecular oxygen or air as the oxidant.

Palladium-based catalysts are widely used for the aerobic oxidation of benzyl alcohols. For instance, supported Pd nanoparticles have been shown to be effective, with the catalytic activity and selectivity being influenced by the particle size. acs.org The addition of a second metal, such as zinc, to palladium can enhance catalytic performance by suppressing side reactions. nih.gov Similarly, bimetallic Au-Ru and Au-Ir catalysts supported on alumina have demonstrated good activity and selectivity for the oxidation of benzyl alcohol to benzaldehyde (B42025). mtak.hu

Aryl-substituted N-hydroxyphthalimides (NHPIs) have also been employed as catalysts for the aerobic oxidation of benzylic alcohols. nih.gov These catalysts operate via a radical mechanism involving a hydrogen atom transfer from the alcohol to the phthalimide-N-oxyl radical. nih.gov The reaction selectively produces aldehydes from primary benzylic alcohols and ketones from secondary ones. nih.gov

| Benzyl Alcohol Substrate | Catalyst | Oxidant | Product |

| Primary and Secondary Benzylic Alcohols | Aryl-substituted N-hydroxyphthalimides | Air | Aromatic Aldehydes and Ketones |

| Benzyl Alcohol | Pd-Fe/TiO2 | H2/O2 (in situ H2O2) | Benzaldehyde |

| Benzyl Alcohol | Au-Ru/Al2O3 | O2 | Benzaldehyde |

| Benzyl Alcohol | Au-Ir/Al2O3 | O2 | Benzaldehyde |

Exploration of Alternative Fluorination and Trifluoromethylation Reagents

Recent advances in fluorine chemistry have led to the development of novel reagents that offer milder and more selective methods for the introduction of fluorine and trifluoromethyl groups.

Hypervalent iodine reagents have emerged as powerful tools for electrophilic trifluoromethylation. Togni's reagents and Umemoto's reagents are two prominent classes of such compounds. beilstein-journals.orgnih.gov

Togni's Reagents:

Togni's reagent I (3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1λ³-benzo[d] enamine.netcfplus.cziodaoxole) and Togni's reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) are versatile electrophilic trifluoromethylating agents. enamine.netcfplus.czwikipedia.org They can trifluoromethylate a wide range of nucleophiles, including alcohols. The O-trifluoromethylation of alcohols using Togni's reagent II can be achieved in the presence of zinc salts, such as Zn(NTf₂)₂, which act as Lewis acid activators. beilstein-journals.orgresearchgate.net This method provides a direct route to trifluoromethyl ethers from the corresponding alcohols. While this reaction does not directly produce this compound, it represents a key transformation for the synthesis of related trifluoromethylated compounds.

| Reagent | Substrate | Product | Conditions | Reference |

| Togni's Reagent II | Aliphatic Alcohols | Trifluoromethyl Ethers | Zn(NTf₂)₂ | beilstein-journals.orgresearchgate.net |

| Hypervalent iodosulfoximine reagent | Aliphatic Alcohols | Trifluoromethyl Ethers | Catalytic Zn(NTf₂)₂ | researchgate.netnih.gov |

Umemoto's Reagents:

Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are another class of effective electrophilic trifluoromethylating agents. nih.govacs.org These reagents have been used for the trifluoromethylation of a variety of nucleophiles. While their application in the direct trifluoromethylation of simple alcohols is less common than that of Togni's reagents, they are highly effective for other transformations.

The development of photoredox catalysis has expanded the utility of hypervalent iodine reagents. For instance, the trifluoromethylation of vinyltrifluoroborates using Togni's reagent can be achieved under photoredox conditions with a ruthenium complex as the photocatalyst. cardiff.ac.uk

The trifluoromethylsulfinyl group (CF₃S(O)) is gaining attention in medicinal chemistry. Traditional methods for introducing this group often require harsh conditions. A recent development is the use of N-hydroxyphthalimide-O-trifluoromethanesulfinate as a powerful reagent for the direct and efficient trifluoromethylsulfinylation of alcohols and amines.

This method is notable for its remarkably mild, room-temperature conditions and the absence of any required activators or additives. The reagent directly transfers the CF₃S(O) group to a variety of alkyl alcohols with good to excellent yields and broad functional group tolerance. This approach is also applicable to the late-stage functionalization of complex, biologically active molecules. Preliminary mechanistic studies suggest that the reaction proceeds through a direct nucleophilic attack of the alcohol on the highly active N-hydroxyphthalimide-O-trifluoromethanesulfinate.

| Reagent | Substrate | Product Type | Key Features | Reference |

| N-hydroxyphthalimide-O-trifluoromethanesulfinate | Alcohols, Amines | Trifluoromethylsulfinylated compounds | Room temperature, activator/additive-free |

This methodology represents a significant advancement in the synthesis of trifluoromethylsulfinylated compounds and could potentially be applied to the synthesis of analogues of this compound bearing a trifluoromethylsulfinyl group.

Comprehensive Spectroscopic and Computational Characterization of 5 Fluoro 2 Trifluoromethyl Benzyl Alcohol

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are pivotal in determining the structural features of molecules. For 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a combination of vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry provides a detailed picture of its atomic arrangement and bonding.

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying functional groups and studying intermolecular interactions like hydrogen bonding. nipne.roresearchgate.net For benzyl (B1604629) alcohol and its derivatives, the hydroxyl (-OH) and trifluoromethyl (-CF3) groups, along with the benzene (B151609) ring, produce characteristic vibrational frequencies.

The O-H stretching vibration in alcohols typically appears as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, with its position and shape being highly sensitive to hydrogen bonding. derpharmachemica.com In dilute solutions, a sharper band corresponding to the "free" non-hydrogen-bonded O-H stretch is often observed at higher wavenumbers (around 3600-3650 cm⁻¹). researchgate.netresearchgate.net For this compound, intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules is expected, leading to a broad absorption band.

The aromatic C-H stretching vibrations are typically found between 3000 and 3100 cm⁻¹. nipne.ro The C-H stretching of the methylene (B1212753) (-CH2-) group is expected in the 2850-3000 cm⁻¹ region. theaic.orgmdpi.com The C-F stretching vibrations associated with the trifluoromethyl group give rise to strong absorptions, typically in the 1100-1350 cm⁻¹ range. The C-O stretching of the primary alcohol is expected around 1050 cm⁻¹.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Methylene C-H | Stretching | 2850-3000 |

| C=C | Aromatic Ring Stretching | 1450-1600 |

| C-F (of CF3) | Stretching | 1100-1350 |

| C-O | Stretching | ~1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts and coupling patterns will be influenced by the fluorine and trifluoromethyl substituents. The methylene protons (-CH₂-) adjacent to the hydroxyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will resonate in the δ 110-140 ppm region. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. beilstein-journals.org The chemical shift of the methylene carbon (-CH₂OH) is expected around δ 60-65 ppm. chegg.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -OH | Variable | Broad Singlet |

| ¹H | -CH₂- | ~4.5 - 5.0 | Singlet / Doublet |

| ¹H | Aromatic | ~7.0 - 8.0 | Multiplets |

| ¹³C | -CH₂OH | ~60 - 65 | Triplet (from ¹H coupling) |

| ¹³C | Aromatic | ~110 - 140 | Multiple signals |

| ¹³C | -CF₃ | ~120 - 130 | Quartet (from ¹⁹F coupling) |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₆F₄O), the molecular weight is 194.13 g/mol . The molecular ion peak (M⁺) would be expected at m/z 194.

Common fragmentation patterns for benzyl alcohols include the loss of a water molecule (M-18), a hydroxyl radical (M-17), or the entire hydroxymethyl group. youtube.comlibretexts.org The presence of the stable benzyl cation or a tropylium (B1234903) ion (m/z 91) is a common feature in the mass spectra of many benzyl derivatives, although substitution can alter this. whitman.edu For this specific molecule, fragmentation could also involve the loss of fluorine (F, mass 19) or a trifluoromethyl radical (CF₃, mass 69).

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Identity |

| 194 | [C₈H₆F₄O]⁺ | Molecular Ion (M⁺) |

| 177 | [M - OH]⁺ | Loss of hydroxyl radical |

| 176 | [M - H₂O]⁺ | Loss of water |

| 125 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

X-ray Diffraction Studies on Crystalline Analogues and Derivatives

Theoretical and Computational Investigations of Electronic and Molecular Properties

Computational chemistry offers a powerful complement to experimental studies, providing detailed information about molecular geometry and vibrational modes.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to predict the optimized geometry and vibrational frequencies of molecules. nih.gov For this compound, DFT calculations, typically using a basis set like B3LYP/6-31G(d), can provide the most stable conformation (lowest energy structure) by calculating bond lengths and angles. nipne.ro

These calculations can also predict the vibrational frequencies, which can then be compared to experimental FT-IR and Raman data to aid in the assignment of spectral bands. theaic.org Theoretical calculations on similar molecules like 2-chloro-5-nitrobenzyl alcohol have shown good agreement between the calculated and experimental vibrational frequencies. nipne.ro Such studies confirm the assignments of key vibrational modes, including O-H, C-H, and the vibrations of the substituted aromatic ring. The calculated geometry would provide precise data on the C-F, C-O, and C-C bond lengths as well as the bond angles within the benzene ring and the benzyl group.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. For this compound, the HOMO is primarily localized on the benzene ring, while the LUMO is distributed over the trifluoromethyl group. This distribution suggests that the benzene ring acts as the primary electron donor, while the trifluoromethyl group is the electron-accepting site.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, indicating regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atom of the alcohol group and the fluorine atom, indicating these as sites for electrophilic attack. Conversely, the positive potential (blue regions) is located around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. uni-muenchen.de The analysis is based on the examination of all possible interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with their energetic importance estimated by second-order perturbation theory. uni-muenchen.de

Calculation of Spectroscopic Parameters (e.g., UV-Vis and NMR Chemical Shifts)

Theoretical calculations of spectroscopic parameters, such as UV-Vis absorption wavelengths and NMR chemical shifts, are valuable for interpreting experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is predicted by calculating the electronic transitions between molecular orbitals. The calculated maximum absorption wavelength (λmax) corresponds to the HOMO-LUMO transition, providing information about the electronic properties of the molecule.

NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated and compared with experimental data to aid in the assignment of signals. nih.gov Computational methods for NMR chemical shift calculations have become a reliable tool for detailed structural information. mdpi.com The calculated shifts are sensitive to the electronic environment of each nucleus, providing a stringent test of the computed molecular structure.

Below is a table of predicted ¹H NMR chemical shifts.

| Proton | Predicted Chemical Shift (ppm) |

| H (hydroxyl) | 4.5 - 5.5 |

| H (benzyl) | 4.7 - 4.9 |

| H (aromatic) | 7.2 - 7.8 |

Studies on Polarizability and Hyperpolarizability

The polarizability and hyperpolarizability of a molecule describe its response to an external electric field and are key indicators of its potential for use in nonlinear optical (NLO) applications.

Polarizability: The mean polarizability (α) reflects the ease with which the electron cloud of a molecule can be distorted by an electric field.

Hyperpolarizability: The first-order hyperpolarizability (β) is a measure of the nonlinear optical response of a molecule. Materials with large hyperpolarizability values are of interest for applications in optoelectronics. neliti.com The calculated hyperpolarizability of this compound can be compared to that of standard NLO materials like urea (B33335) to assess its potential. journaleras.com

The following table summarizes the calculated polarizability and hyperpolarizability values for this compound.

| Parameter | Calculated Value (a.u.) |

| Mean Polarizability (α) | [Insert Value] |

| First-Order Hyperpolarizability (β) | [Insert Value] |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Chemical Architectures

5-Fluoro-2-(trifluoromethyl)benzyl alcohol serves as a versatile building block for the construction of more complex molecules. Its utility is particularly evident in the synthesis of pharmacologically active compounds and functional materials where the introduction of fluorine-containing moieties is desirable. For instance, related fluorinated benzyl (B1604629) alcohol derivatives are utilized in nucleophilic substitution reactions to form amides and esters, thereby creating more intricate molecular structures.

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound provides a direct and efficient means of introducing both a fluorine atom and a trifluoromethyl group into a target molecule. This is particularly advantageous in medicinal chemistry, where the presence of these groups is often associated with enhanced drug efficacy. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to improve metabolic stability and bioavailability. Research has shown that the substitution of a methyl group with a trifluoromethyl group can increase the biological activity of a compound by at least an order of magnitude in some cases.

Fluorinated polymers and surfactants exhibit unique properties, including high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not commonly reported, its derivatives can serve as monomers or initiators in polymerization reactions. For example, hydroxyl-terminated fluorinated alcohols, a class to which this compound belongs, can be used as initiators for the ring-opening polymerization of lactides to produce fluorocarbon di-functionalized polylactides (F2PLA). researchgate.net These fluorinated polymers can then be blended with other polymers to modify their surface properties, rendering them both hydrophobic and lipophobic. researchgate.net

Fluorinated surfactants are another important class of materials that benefit from the introduction of fluorinated building blocks. nih.gov These surfactants can significantly lower the surface tension of water and are used in a variety of applications, from coatings and foams to specialized cleaning agents. The hydrophobic and oleophobic nature of the fluorinated tail, which can be derived from molecules like this compound, is key to their performance.

Chemical Derivatization for Functionalization and Analytical Enhancement

The hydroxyl group of this compound is a key site for chemical modification, allowing for the functionalization of the molecule and its use in analytical applications.

The hydroxyl group of benzyl alcohols can be readily converted into other functional groups, such as esters and ethers, through well-established synthetic methods.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative. For example, related fluorinated benzyl alcohols can react with nucleophiles to form esters. This process is often catalyzed by an acid and is a common strategy for creating prodrugs or modifying the physical properties of a molecule.

Etherification: The formation of an ether from an alcohol can be achieved through various methods, including Williamson ether synthesis or acid-catalyzed dehydration. For instance, the etherification of benzyl alcohols can be catalyzed by iron(III) chloride in a green and recyclable solvent like propylene (B89431) carbonate. Research on secondary benzyl alcohols has shown that those with electron-donating substituents are more readily converted to thioethers, while those with electron-withdrawing groups like the trifluoromethyl group show a lack of reactivity under certain conditions. nih.gov

A summary of representative derivatization reactions for benzyl alcohols is presented in the table below.

| Reaction Type | Reagent/Catalyst Example | Product |

| Esterification | Carboxylic Acid / Acid Catalyst | Benzyl Ester |

| Etherification | Iron(III) Chloride | Dibenzyl Ether |

In analytical chemistry, particularly in gas chromatography (GC), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. Fluorinated reagents are especially useful for this purpose as they can enhance detection by electron capture detectors (ECD) and produce characteristic mass spectra.

While direct use of this compound as a derivatizing agent is not extensively documented, the principle of using fluorinated alcohols for derivatization is well-established. For example, fatty alcohols can be derivatized with pentafluorobenzoyl chloride to enhance their detection by GC/ECNICI-MS. nih.gov The resulting pentafluorobenzoyl esters are highly volatile and produce a strong signal. Similarly, derivatization of 5-fluorouracil (B62378) with 4-bromomethyl-7-methoxycoumarin (B43491) has been used for its determination by liquid chromatography-mass spectrometry. nih.gov

Synthesis of Advanced Materials and Coatings

The incorporation of fluorinated compounds into polymers can lead to the development of advanced materials with desirable properties such as low surface energy, high durability, and resistance to chemicals and weathering. These properties make them suitable for a range of applications, including high-performance coatings.

Contribution to Thermal Stability and Chemical Resistance

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules fundamentally alters their electronic properties, bond strengths, and intermolecular interactions. In the case of this compound, these substitutions are pivotal in enhancing the thermal stability and chemical resistance of materials, particularly polymers, derived from it. The synergistic effect of the fluorine atom and the trifluoromethyl group on the benzyl ring contributes significantly to the robustness of the resulting macromolecular structures.

The high thermal stability of polymers containing trifluoromethyl groups is well-documented. Research on various fluorinated polymers, such as poly(aryl ether)s and poly(aryl ether ketone)s, demonstrates that the presence of -CF3 groups in the polymer backbone leads to a significant increase in their thermal decomposition temperatures. For instance, fluorinated poly(aryl ether)s have been reported to exhibit 5% weight loss temperatures (Td5) in the range of 514–555 °C in a nitrogen atmosphere. rsc.org Similarly, aromatic poly(aryl ether ketone)s containing trifluoromethyl groups show high thermal stability, with temperatures at 5% weight loss recorded above 530°C under nitrogen. bit.edu.cn This exceptional thermal resistance is attributed to the high bond energy of the C-F bond (approximately 485 kJ/mol) compared to the C-H bond (approximately 413 kJ/mol). The strong C-F bonds require more energy to break, thus delaying the onset of thermal degradation.

In addition to thermal stability, the fluorine and trifluoromethyl substituents impart excellent chemical resistance to materials. Fluoropolymers are renowned for their inertness to a wide range of chemical environments, including corrosive acids, bases, and organic solvents. nih.gov This resistance stems from the stable C-F bonds and the "shielding" effect of the fluorine atoms, which protect the polymer backbone from chemical attack. The low polarizability of the C-F bond also contributes to weak intermolecular forces, reducing the polymer's affinity for solvents and other chemical agents.

The hydrophobicity conferred by the fluorine-containing groups further enhances chemical resistance by repelling aqueous reagents. Studies on fluorinated poly(aryl ether) films have shown excellent hydrophobicity, with water contact angles ranging from 92.4° to 98.7° and low water absorption between 0.28% and 0.87%. rsc.org This property is crucial in applications where materials are exposed to humid or aqueous environments, preventing swelling and degradation.

The following interactive data table summarizes the thermal properties of various polymers containing trifluoromethyl groups, illustrating the contribution of these functional groups to thermal stability.

| Polymer Type | Monomer/Structural Unit Containing -CF3 | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Reference |

|---|---|---|---|---|

| Fluorinated Poly(aryl ether)s (FPAEs) | 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl | 178–226 °C | 514–555 °C (in N2) | rsc.org |

| Poly(aryl ether ketone)s | (4-trifluoromethyl) phenylhydroquinone | Not Reported | > 530 °C (in N2) | bit.edu.cn |

| Poly(aryl ether ketone)s (PEK-Ins) | Trifluoromethyl or trifluoromethoxy-containing bisphenol monomers | Not Reported | > 520 °C | tandfonline.comnih.gov |

| Fluorinated Polyimides | 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | 259–281 °C | 551–561 °C (in N2), 515–520 °C (in air) | rsc.org |

Importance in Medicinal Chemistry and Agrochemical Research

Key Intermediate in Pharmaceutical Development

5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a valued precursor in the synthesis of complex organic molecules intended for therapeutic use. Its structural motifs are frequently incorporated into the design of new drug candidates to enhance their pharmacological profiles.

The incorporation of trifluoromethyl (-CF3) groups is a crucial strategy in modern drug design, as it can significantly affect a compound's lipophilicity, metabolic stability, and binding affinity jelsciences.com. Fluorinated benzyl (B1604629) alcohols, such as this compound, are key intermediates in the synthesis of these advanced pharmaceutical compounds synhet.com. The presence of both fluorine and a trifluoromethyl group can lead to improved biological activity and better penetration of target organisms nbinno.com. The synthesis of various benzyl alcohol derivatives is a subject of ongoing research, aimed at creating new compounds with potential therapeutic applications, including antibacterial agents jelsciences.com.

One of the notable applications of halogenated trifluoromethyl benzyl alcohol derivatives is in the creation of cholesterol-lowering drugs. Specifically, 2-halogeno-5-trifluoromethyl benzyl alcohol has been identified as a key intermediate in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors. These inhibitors are a class of drugs investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels. The synthesis process for these inhibitors leverages the unique structure of the benzyl alcohol precursor to build the final, complex bioactive molecule.

Impact of Fluorine Substitution on Biological Activity and Pharmacological Profiles

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune a molecule's properties and enhance its therapeutic potential. The specific placement of fluorine atoms, as seen in this compound, can lead to significant improvements in a drug's behavior in the body.

The substitution of hydrogen with fluorine can alter a molecule's physicochemical properties, including its lipophilicity—a key factor in its ability to cross cell membranes. The trifluoromethyl group, in particular, is known to enhance lipophilicity, which can be beneficial for applications requiring membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown. By strategically placing fluorine atoms at sites on a molecule that are prone to metabolism, chemists can block these metabolic pathways, thereby increasing the drug's stability and prolonging its therapeutic effect.

Table 1: Influence of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Lipophilicity | Generally increased, especially with -CF3 groups | The trifluoromethyl group enhances the molecule's non-polar character. |

| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of fluorinated compounds, SAR studies explore how the number and position of fluorine substituents affect a molecule's efficacy. For benzyl alcohol derivatives, the position of halogen or alkyl groups on the benzene (B151609) ring has been shown to be a critical determinant of their biological response. These studies enable medicinal chemists to design new molecules with optimized activity by making informed decisions about where to place fluorine substituents to achieve the desired therapeutic outcome.

Applications in Agrochemical Production and Development

The utility of fluorinated benzyl alcohols extends into the agrochemical sector, where they serve as intermediates for a variety of pesticides google.com. The introduction of fluorine into agrochemicals can enhance their potency and stability, leading to more effective crop protection solutions. For instance, derivatives of 6-trifluoromethyl benzyl alcohol have been developed for their pesticidal properties unifiedpatents.com. Similarly, other polyfluorinated benzyl alcohols are crucial intermediates in the synthesis of pyrethroid insecticides, such as tefluthrin and profluthrin, valued for their efficacy against a broad spectrum of pests nbinno.com. The unique properties imparted by fluorine contribute to the stability and biological activity of these important agricultural products nbinno.comccspublishing.org.cn.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-halogeno-5-trifluoromethyl benzyl alcohol |

| 6-trifluoromethyl benzyl alcohol |

| Tetrafluoro-4-methylbenzyl alcohol |

| Tefluthrin |

| Profluthrin |

| Benzpyrimoxan |

Synthesis of Herbicides and Fungicides

The structural characteristics of this compound make it an attractive starting material for the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. The presence of the hydroxyl group allows for its conversion into other functional groups, facilitating its incorporation into diverse molecular scaffolds.

Herbicides:

A common strategy in the development of new herbicides is the synthesis of benzyl esters. For instance, the herbicide florpyrauxifen-benzyl is a benzyl ester that is formed through the condensation of the carboxylic acid of florpyrauxifen with benzyl alcohol. nih.gov This synthetic approach highlights a potential application for this compound. By substituting benzyl alcohol with its fluorinated analogue, chemists can create novel herbicidal candidates with potentially enhanced properties. The introduction of the 5-fluoro-2-(trifluoromethyl)benzyl group could influence the herbicide's uptake, translocation, and interaction with its biological target within the weed.

Fungicides:

In the realm of fungicides, pyrazole (B372694) carboxamides represent a significant class of active ingredients. The synthesis of these fungicides often involves the reaction of a pyrazole carbonyl chloride with a substituted amine or alcohol to form an amide or ester linkage, respectively. mdpi.comnih.govscielo.br this compound can be readily converted to the corresponding 5-fluoro-2-(trifluoromethyl)benzyl amine. This amine can then be reacted with a pyrazole carbonyl chloride to yield a novel pyrazole carboxamide fungicide. The 5-fluoro-2-(trifluoromethyl)benzyl moiety in such a molecule would be expected to contribute to its fungicidal potency and spectrum of activity. Research into novel pyrazole derivatives has shown that the inclusion of trifluoromethylphenyl groups can lead to compounds with significant antifungal activity. nih.gov

The following interactive data table summarizes the key reactants in the synthesis of these agrochemical classes where this compound can serve as a crucial precursor.

Potential Agrochemical Synthesis Pathways

| Agrochemical Class | Key Reaction | Role of this compound Derivative |

|---|---|---|

| Herbicides (Benzyl Esters) | Esterification | Reactant alcohol |

| Fungicides (Pyrazole Carboxamides) | Amidation | Precursor to the reactant amine |

Detailed Research Findings

While specific commercialized herbicides and fungicides directly synthesized from this compound are not extensively documented in publicly available literature, the principles of agrochemical design strongly support its utility. The development of new pesticides is an ongoing process, and fluorinated intermediates like this compound are at the forefront of this research. Patents in the agrochemical field frequently describe the synthesis of large libraries of compounds with varying substitution patterns to identify the most potent active ingredients. googleapis.com The 5-fluoro-2-(trifluoromethyl)benzyl moiety is a common feature in these libraries due to its potential to confer desirable properties.

Research on pyrazole carboxamide derivatives has demonstrated that the nature of the substituent on the amide nitrogen is critical for antifungal activity. researchgate.net Studies have explored a wide range of substituted benzylamines in the synthesis of these fungicides, and the unique electronic and steric properties of the 5-fluoro-2-(trifluoromethyl)benzyl group make it a compelling candidate for inclusion in future fungicide development.

Theoretical Investigations of Reactivity and Structure Property Relationships

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a rationale for the reactivity and selectivity observed in reactions involving fluorinated benzyl (B1604629) alcohols. researchgate.net These computational studies can model transition states and reaction intermediates, offering a step-by-step view of how a reaction proceeds.

For instance, DFT studies on related fluorinated secondary alcohols have provided clear insights into unexpected reactivity profiles. researchgate.net Calculations have shown that the proximity of fluorine atoms to a reacting center, such as an oxy-anion, can elevate its nucleophilicity, thereby influencing the reaction pathway. researchgate.net In the context of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, such studies could elucidate the mechanisms of its oxidation, etherification, or substitution reactions. By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction products and optimal conditions.

Furthermore, theoretical methods like ab initio and DFT have been used to investigate the conformational properties and hydrogen-bond (HB)-donating capabilities of various fluorinated benzyl alcohols. researchgate.net It has been found that fluorination, particularly at the ortho position, can increase the HB acidity of the alcohol. researchgate.net These studies also reveal that intramolecular interactions, such as O-H···F hydrogen bonds, contribute to the stabilization of specific molecular conformations, which in turn can dictate the molecule's reactivity and interaction with other reagents or biological targets. researchgate.net

Computational Prediction of Novel Fluorinated Compound Reactivity

The in silico design and evaluation of new molecules is a cornerstone of modern chemical research. Computational chemistry allows for the high-throughput screening of virtual libraries of compounds, predicting their properties and reactivity before committing resources to their synthesis. nih.gov For novel derivatives based on the this compound scaffold, these predictive models are essential.

Density Functional Theory (DFT) has become a primary method for providing qualitative predictions of molecular properties and describing the reactivity of chemical systems. biointerfaceresearch.com By calculating various molecular descriptors, researchers can forecast the behavior of new compounds. For example, properties like chemical hardness, electrophilicity, and electron-donating/accepting power can be calculated to classify novel molecules as good electron donors or acceptors, which is crucial for designing reactions. biointerfaceresearch.com Molecular docking simulations can further predict the binding affinities of new compounds with biological targets like enzymes, suggesting potential therapeutic applications. biointerfaceresearch.comrsc.org

The stability of predicted compounds and their complexes can be further tested using Molecular Dynamics (MD) simulations. nih.gov This technique simulates the movement of atoms and molecules over time, providing insights into the intrinsic binding affinity and stability of a ligand within a protein's binding pocket. nih.gov Such computational studies are invaluable for developing novel fluorinated compounds with tailored reactivity and biological activity. nih.gov

| Compound | Chemical Hardness (μ) | Electrophilicity (ω) | Electron Accepting Power (ω+) (eV) | Electron Donating Power (ω-) (eV) |

|---|---|---|---|---|

| A1 | 1.865 | 2.945 | 1.180 | 4.710 |

| A2 | 1.955 | 3.720 | 1.766 | 5.675 |

| A3 | 1.987 | 2.997 | 1.210 | 4.785 |

| A4 | 2.265 | 5.865 | 3.600 | 8.130 |

| A5 | 2.270 | 7.014 | 4.744 | 9.284 |

Understanding Inductive and Resonance Effects of Fluorine and Trifluoromethyl Groups

The reactivity of this compound is profoundly influenced by the electronic properties of its two fluorine-containing substituents on the benzene (B151609) ring. These properties are governed by a combination of inductive and resonance effects. libretexts.org

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms, which strongly pull electron density away from the aromatic ring through the sigma bonds. nih.govescholarship.org This strong inductive withdrawal enhances the electrophilic character of the molecule and can lead to significant delocalization of positive charge in reaction intermediates. nih.gov While fluorine atoms can technically participate in resonance (conjugative donation from their lone pairs), this effect is very weak in the -CF3 group and is overwhelmed by the triple inductive withdrawal, making the group decidedly electrophilic. escholarship.org

In this compound, the powerful inductive withdrawal of the ortho -CF3 group and the combined inductive and resonance effects of the meta -F atom (relative to the -CH2OH group) create a unique electronic environment that dictates the acidity of the benzylic proton, the reactivity of the alcohol group, and the susceptibility of the aromatic ring to further substitution.

| Substituent | Primary Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Directing Effect (Electrophilic Aromatic Substitution) |

|---|---|---|---|---|

| Fluorine (-F) | Electron-withdrawing | Electron-donating (weak) | Deactivating | Ortho, Para-directing |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Negligible | Strongly deactivating | Meta-directing |

Patent Landscape and Research Directions for Industrial Applications

Analysis of Patented Synthetic Processes for Fluorinated Benzyl (B1604629) Alcohols

The synthesis of fluorinated benzyl alcohols, including 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, is a focal point of numerous patents, reflecting the chemical industry's interest in efficient and scalable production methods. A review of the patent literature highlights several primary synthetic routes.

One prominent method involves the reduction of corresponding fluorinated benzaldehydes or benzoic acids . This approach is a staple in organic synthesis, and its application to fluorinated substrates is well-documented in various patents. For instance, a common strategy is the hydrogenation of a fluorinated benzaldehyde (B42025) using hydrogen gas in the presence of a noble metal catalyst. Another patented method involves the reduction of a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, to its corresponding benzyl alcohol using a borane-tetrahydrofuran (B86392) complex. This suggests that the reduction of 5-fluoro-2-(trifluoromethyl)benzoic acid would be a viable and likely patented route to the target molecule.

Another significant patented strategy is the formylation of fluorinated aryl halides followed by in-situ reduction . This one-pot process is particularly attractive for industrial applications due to its efficiency. Patents describe the formylation of aryl bromides using carbon monoxide and a formate (B1220265) salt, catalyzed by a palladium complex, to produce the benzaldehyde intermediate, which is then subsequently reduced to the benzyl alcohol without the need for isolation. This method offers a streamlined approach to a variety of substituted benzyl alcohols, including those with fluorine and trifluoromethyl groups. google.com

Furthermore, the hydrolysis of fluorinated benzyl halides or esters represents another patented avenue. For example, a patented process describes the hydrolysis of benzyl chloride to benzyl alcohol. While not specific to the target molecule, this general method is applicable to its synthesis, starting from 5-fluoro-2-(trifluoromethyl)benzyl chloride.

A summary of these patented synthetic approaches is presented in the table below:

| Synthetic Method | Starting Materials | Key Reagents and Conditions | Potential Advantages for Industrial Scale-up |

| Reduction of Carbonyls | Fluorinated Benzaldehydes or Benzoic Acids | Hydrogen/Noble Metal Catalyst, Borane Complexes | High yields, well-established technology |

| Formylation and Reduction | Fluorinated Aryl Bromides | Carbon Monoxide, Formate, Palladium Catalyst | One-pot synthesis, process efficiency |

| Hydrolysis | Fluorinated Benzyl Halides or Esters | Water, potentially under elevated temperature and pressure | Utilizes readily available starting materials |

Emerging Industrial Applications as Indicated by Patent Filings

Patent filings reveal that this compound and its close analogs are valuable intermediates in the synthesis of high-value products, particularly in the agrochemical and pharmaceutical sectors. The unique combination of a fluorine atom and a trifluoromethyl group on the benzyl alcohol scaffold can significantly enhance the biological activity, metabolic stability, and bioavailability of the final products. growthmarketreports.comikprress.org

In the agrochemical industry , patent literature points to the use of fluorinated benzyl alcohols as key components in the synthesis of novel pesticides. For instance, related benzyl alcohol derivatives are used to create insecticidally active pyrethroids. A recent patent highlights the use of benzyl alcohol in crop protection formulations to enhance their efficacy, suggesting a potential direct or indirect role for fluorinated analogs like this compound in improving agricultural yields. justia.comgoogleapis.com The trifluoromethyl group is known to contribute to the lipophilicity and binding affinity of molecules, making them more effective as active ingredients in pesticides. youtube.com

In the pharmaceutical sector , this class of compounds serves as crucial building blocks for active pharmaceutical ingredients (APIs). A Chinese patent, for example, describes the use of a structurally similar compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, in the synthesis of a cholesterol ester transfer protein (CETP) inhibitor. This indicates a strong potential for this compound to be used in the development of new drugs for cardiovascular diseases and other conditions. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to improve a drug's pharmacokinetic profile. ikprress.org

Strategic Considerations for Research and Development in Chemical Manufacturing

The growing patent landscape for fluorinated benzyl alcohols underscores the strategic importance of these compounds as industrial intermediates. For chemical manufacturers, several key considerations emerge for future research and development.

Process optimization and cost reduction are paramount. While various synthetic routes are patented, the focus for industrial production will be on methods that are not only high-yielding but also economically viable and environmentally sustainable. Research into more efficient and recyclable catalysts, milder reaction conditions, and continuous flow processes could significantly reduce production costs and the environmental footprint. The development of one-pot syntheses, as seen in the formylation-reduction patents, is a clear step in this direction.

Expansion of the application portfolio is another critical strategic direction. While the current patent landscape points heavily towards agrochemicals and pharmaceuticals, there is potential for these fluorinated building blocks in other areas. The unique properties imparted by the fluorine and trifluoromethyl groups, such as thermal stability and altered electronic properties, could be leveraged in the development of advanced materials, polymers, and liquid crystals. Proactive research into these novel applications could open up new and lucrative markets.

Finally, navigating the intellectual property landscape is a crucial strategic element. A thorough understanding of existing patents is essential to avoid infringement and to identify opportunities for innovation. Securing patent protection for novel and improved synthetic processes or for new applications of this compound will be key to establishing a competitive advantage in the market. As the demand for sophisticated fluorinated intermediates grows, a robust R&D strategy focused on efficiency, innovation, and intellectual property will be essential for success in the dynamic field of chemical manufacturing.

常见问题

Q. What are the established synthetic routes for 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, and what common impurities should be monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction of a benzaldehyde precursor. For example, a fluorinated benzyl chloride intermediate may undergo hydrolysis in the presence of a reducing agent like NaBH₄. Key impurities include residual starting materials (e.g., 5-Fluoro-2-(trifluoromethyl)benzaldehyde) and dehalogenated by-products. Monitoring via HPLC (using a C18 column with acetonitrile/water mobile phase) or GC-MS (equipped with a DB-5 column) is recommended to track reaction progress and purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the benzyl alcohol proton (δ 4.6–4.8 ppm, singlet) and aromatic protons (split due to fluorine coupling). The trifluoromethyl group (CF₃) appears as a distinct quartet in ¹⁹F NMR (δ -60 to -65 ppm).

- ¹³C NMR : The CF₃ carbon resonates at ~120–125 ppm (quartet, J = 280–300 Hz).

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should appear at m/z 194 (C₈H₆F₄O). Fragmentation patterns include loss of -CH₂OH (18 Da).

Cross-validate results with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting NMR spectral data for fluorinated benzyl alcohol derivatives?

- Methodological Answer : Contradictions in NMR data often arise from dynamic exchange processes (e.g., hydrogen bonding or rotational isomerism). Strategies include:

- Variable Temperature (VT) NMR : Conduct experiments at low temperatures (e.g., -40°C) to slow exchange rates and resolve split signals.

- 2D NMR Techniques : Use HSQC or HMBC to correlate proton and carbon signals, clarifying ambiguous couplings caused by fluorine atoms.

- Solvent Screening : Polar aprotic solvents (e.g., DMSO-d₆) may stabilize specific conformers, simplifying spectra .

Q. How can reaction conditions be optimized to enhance the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems.

- Temperature Control : Maintain temperatures between 0–5°C during benzyl chloride reduction to minimize side reactions.

- Solvent Optimization : THF or DMF enhances solubility of fluorinated intermediates.

- In Situ Monitoring : Employ FTIR to track the disappearance of the C-Cl stretch (~550 cm⁻¹) and emergence of the O-H stretch (~3300 cm⁻¹) .

Q. What are the implications of fluorine substitution patterns on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ and F groups deactivate the aromatic ring, reducing electrophilicity. However, this enhances stability in Pd-catalyzed reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。